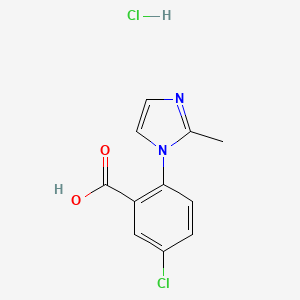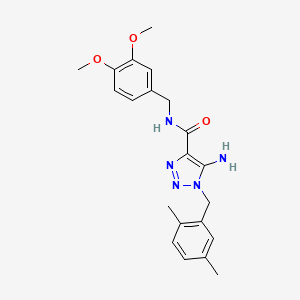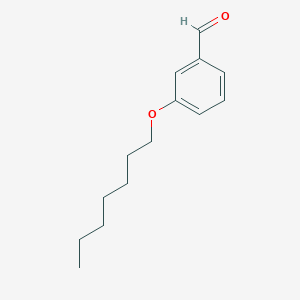
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis involves the reaction of 2,3-dimethylbenzenamine with chloroacetyl chloride under controlled conditions to form N-(2,3-dimethylphenyl)acetamide.
Intermediate Formation: : This intermediate undergoes a nucleophilic substitution reaction with 5-methoxy-2-(azepan-1-ylmethyl)-4H-pyridin-4-one, forming the desired compound.
Reaction Conditions: : Typically, these reactions are conducted in the presence of an inert atmosphere (like nitrogen) and require specific solvents such as dichloromethane or dimethylformamide at controlled temperatures ranging between 0°C to 50°C.
Industrial Production Methods
Industrial-scale production often involves optimizing the synthesis conditions to improve yield and purity. This can include:
Use of continuous flow reactors for better control of reaction conditions.
Implementation of purification processes like recrystallization or chromatography to obtain high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxo-derivatives.
Reduction: : Reductive processes, involving reagents such as lithium aluminum hydride, can transform this compound into reduced amine products.
Substitution: : Nucleophilic substitution reactions, particularly involving halogens or other leaving groups, can yield various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Alkyl halides, sulfonates in polar aprotic solvents like DMF or DMSO.
Major Products
Major products depend on the type of reaction:
Oxidation: : Oxo-derivatives with increased functional group complexity.
Reduction: : Amine derivatives.
Substitution: : Compounds with varied substituents on the azepane or pyridinone moiety.
Applications De Recherche Scientifique
This compound holds significance in multiple domains:
Chemistry: : Used as a building block in synthetic chemistry for the development of more complex molecules.
Biology: : Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: : Used in the manufacturing of chemical intermediates for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide exerts its effects is primarily through:
Interaction with enzyme active sites, altering their activity.
Modulation of receptor signaling pathways, affecting downstream biological processes.
Binding to specific molecular targets, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Unique Aspects
Compared to other compounds with similar structures:
Greater Stability: : Its azepane and pyridinone framework confer increased stability.
Enhanced Biological Activity: : Specific functional groups enhance its activity in biological systems.
Similar Compounds
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide: : Lacks dimethyl substitutions.
N-(2,3-dimethylphenyl)-2-(1-pyridinylmethyl)acetamide: : Different core structure but similar functional groups.
2-(2-(piperidin-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide: : Piperidine instead of azepane ring.
That should be enough to whet any chemist's appetite. Hope that helps!
Propriétés
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-17-9-8-10-20(18(17)2)24-23(28)16-26-15-22(29-3)21(27)13-19(26)14-25-11-6-4-5-7-12-25/h8-10,13,15H,4-7,11-12,14,16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDQKTLFXOQFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)


![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)

![N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763777.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

